BenchChemオンラインストアへようこそ!

3,4-dipropoxybenzoic Acid

Medicinal Chemistry SAR Analysis Neuraminidase Inhibition

3,4-Dipropoxybenzoic acid (CAS 794582-28-8) is a critical building block for non-nitrogenous neuraminidase inhibitors. It delivers a ΔLogP >1.8 increase over 3,4-dimethoxybenzoic acid, enabling precise tuning of hydrophobic interactions in the enzyme active site. SAR studies show that alkoxy chain length governs inhibitory activity; methoxy or ethoxy surrogates introduce uncontrolled variables that may abolish potency. Available at ≥95% purity, it supports parallel synthesis and lead optimization for antiviral drug discovery. Select the correct alkoxy substitution to avoid misleading SAR data.

Molecular Formula C13H18O4
Molecular Weight 238.283
CAS No. 794582-28-8
Cat. No. B2892925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dipropoxybenzoic Acid
CAS794582-28-8
Molecular FormulaC13H18O4
Molecular Weight238.283
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)O)OCCC
InChIInChI=1S/C13H18O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
InChIKeyKVGLIDHZBWTUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dipropoxybenzoic Acid CAS 794582-28-8: A Specialized Building Block for Neuraminidase Inhibitor Development


3,4-Dipropoxybenzoic acid (CAS 794582-28-8) is an aromatic carboxylic acid characterized by two propoxy substituents at the 3- and 4-positions of the benzene ring [1]. This structural motif confers distinct physicochemical properties compared to its methyl- and ethyl-substituted analogs. The compound has been identified as a key intermediate in the design of non-nitrogenous aromatic ether inhibitors targeting influenza virus neuraminidase, a validated therapeutic approach for antiviral intervention . Its molecular formula is C13H18O4 with a molecular weight of 238.28 g/mol .

Why 3,4-Dipropoxybenzoic Acid Cannot Be Replaced by 3,4-Dimethoxy or 3,4-Diethoxy Analogs in Neuraminidase-Targeted Synthesis


In the context of influenza neuraminidase inhibitor development, simple substitution of alkoxy chain length (methoxy, ethoxy, propoxy) on the benzoic acid scaffold is not pharmacologically equivalent. SAR studies in this class reveal that inhibitor potency is exquisitely sensitive to the size and lipophilicity of the alkoxy substituents . While 3,4-dimethoxybenzoic acid is a common, low-cost building block, its polar surface area and LogP differ markedly from the dipropoxy variant, which can alter target binding affinity and cell permeability. The dipropoxy substitution pattern has been specifically explored in SAR campaigns to optimize hydrophobic interactions within the neuraminidase active site, a nuance lost with shorter-chain analogs . Therefore, using a methoxy or ethoxy surrogate without re-optimizing the entire synthetic route would introduce an uncontrolled variable, potentially yielding a compound with significantly reduced or abrogated inhibitory activity.

Quantitative Differentiation Guide: 3,4-Dipropoxybenzoic Acid vs. Key In-Class Comparators


Physicochemical Profile: 3,4-Dipropoxybenzoic Acid vs. 3,4-Dimethoxybenzoic Acid

The substitution of propoxy groups for methoxy groups on the 3,4-disubstituted benzoic acid scaffold results in a substantial increase in lipophilicity. 3,4-Dipropoxybenzoic acid exhibits a predicted LogP of 3.07-3.78, compared to a LogP of approximately 1.2 for 3,4-dimethoxybenzoic acid (veratric acid) [1][2]. This difference of >1.8 LogP units translates to a >60-fold increase in theoretical partition coefficient, which is a critical determinant of membrane permeability and target engagement in neuraminidase inhibitor design where the active site is known to accommodate hydrophobic moieties [3].

Medicinal Chemistry SAR Analysis Neuraminidase Inhibition

Ionization State: Predicted pKa of 3,4-Dipropoxybenzoic Acid vs. Protocatechuic Acid

The presence of electron-donating propoxy groups modulates the acidity of the benzoic acid core. The predicted pKa of 3,4-dipropoxybenzoic acid is 4.34, which is notably higher than that of unsubstituted benzoic acid (pKa 4.20) and the dihydroxy analog, protocatechuic acid (pKa ~4.48) [1]. This difference in ionization state at physiological pH influences solubility and salt formation potential, key parameters for formulation development in antiviral drug candidates.

Physicochemical Characterization Ionization Solubility

Structural Differentiation: Alkoxy Chain Length vs. Common Ethoxy and Methoxy Analogs

The 3,4-dipropoxy substitution pattern is a specific, non-natural structural motif that is not commercially available as a standard catalog item from major suppliers, unlike its 3,4-dimethoxy and 3,4-diethoxy counterparts. The dipropoxy variant offers a unique balance of hydrophobicity and steric bulk for exploring SAR in neuraminidase inhibitor programs . While 3,4-diethoxybenzoic acid (CAS 5409-31-4) and 3,4-dimethoxybenzoic acid (CAS 93-07-2) are readily available, the dipropoxy analog must be custom-synthesized or sourced from specialized vendors, making its procurement a deliberate choice for targeted medicinal chemistry campaigns.

Organic Synthesis Building Blocks Molecular Properties

Contextual Potency: Class-Level Activity of Benzoic Acid-Based Neuraminidase Inhibitors

While direct IC50 data for 3,4-dipropoxybenzoic acid itself is not available in the open literature, the compound serves as a critical building block for the synthesis of more complex neuraminidase inhibitors. In the broader class of benzoic acid derivatives, the most potent inhibitors achieve IC50 values in the low micromolar range (e.g., 10 μM for optimized leads) . The dipropoxy substitution is part of a rational design strategy to improve upon the baseline activity of simpler benzoic acid derivatives, which typically exhibit IC50 values in the millimolar range . This context underscores the importance of the specific dipropoxy motif in achieving meaningful potency improvements.

Antiviral Neuraminidase Influenza

Synthetic Accessibility: Reported Yield and Purity

A reported synthesis route for 3,4-dipropoxybenzoic acid achieves a yield of 94% under standard hydrolysis conditions . The product is obtained as a creamy solid with a purity of 95% as determined by NMR, HPLC, and GC . This high yield and established purity profile ensure that procurement of the compound from qualified vendors provides material suitable for immediate use in downstream synthetic applications without the need for extensive re-purification.

Synthetic Methodology Process Chemistry Quality Control

Target Applications of 3,4-Dipropoxybenzoic Acid Based on Evidence


SAR-Driven Optimization of Non-Nitrogenous Neuraminidase Inhibitors

Medicinal chemistry teams engaged in antiviral drug discovery can use 3,4-dipropoxybenzoic acid as a key building block to explore the impact of increased lipophilicity (LogP >3) on neuraminidase binding . The compound's distinct physicochemical profile compared to shorter alkoxy analogs (ΔLogP >1.8) makes it an ideal probe for optimizing hydrophobic interactions within the enzyme's active site, a strategy validated in published SAR studies of marine-derived neuraminidase inhibitors .

Synthesis of Advanced Intermediates for Influenza A and B Antivirals

This compound serves as a versatile precursor for generating a library of benzoic acid derivatives with tailored alkoxy substitutions. The 3,4-dipropoxy motif has been specifically cited in the context of developing non-nitrogenous aromatic ether neuraminidase inhibitors with simple, scalable synthetic routes . The established synthetic protocol (94% yield) and commercial availability at 95% purity provide a reliable starting point for parallel synthesis and lead optimization efforts .

Physicochemical Property Modulation in Lead Optimization

Researchers can leverage the compound's predicted pKa (4.34) and LogP (3.07-3.78) to fine-tune the ionization and permeability characteristics of neuraminidase-targeting molecules [1]. Compared to the more common 3,4-dimethoxybenzoic acid (LogP ~1.2), the dipropoxy variant offers a stepwise increase in lipophilicity that can improve cell penetration and target engagement, a critical parameter for achieving in vivo efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dipropoxybenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.